An In-depth Technical Guide to 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide
An In-depth Technical Guide to 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide
CAS Number: 544700-56-3
Authored by: A Senior Application Scientist
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide, a heterocyclic compound of interest in medicinal chemistry. While specific literature on this exact molecule is nascent, this document consolidates foundational knowledge by detailing a robust, representative synthetic pathway, discussing the well-established pharmacological significance of its constituent moieties—the 1,3,4-thiadiazole ring and the chloro-butanamide side chain—and providing essential protocols for its handling, characterization, and potential application. This guide is intended to serve as a foundational resource for researchers exploring the therapeutic potential of novel thiadiazole derivatives.
Introduction and Molecular Overview
4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide (CAS No. 544700-56-3) is a derivative of the 1,3,4-thiadiazole heterocyclic system. The 1,3,4-thiadiazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its diverse and potent biological activities.[1][2][3][4] This is attributed to the ring's unique electronic properties, its ability to participate in hydrogen bonding, and its metabolic stability. The incorporation of a chloro-butanamide side chain introduces a reactive electrophilic site and modulates the lipophilicity of the parent amine, potentially influencing its pharmacokinetic and pharmacodynamic profile. The presence of a chlorine atom can significantly enhance the biological activity of a molecule.[5][6]
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 544700-56-3 |
| Molecular Formula | C₆H₈ClN₃OS |
| Molecular Weight | 205.67 g/mol |
| Canonical SMILES | C1CC(C(=O)NC2=NN=C(S2)N)Cl |
| InChI Key | Not available in public databases |
Synthesis and Mechanism
The synthesis of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide can be logically approached via a two-step process: first, the formation of the core 2-amino-1,3,4-thiadiazole ring, followed by its N-acylation.
Synthesis of 2-amino-1,3,4-thiadiazole (Precursor)
The most common and efficient method for the synthesis of 2-amino-1,3,4-thiadiazoles is the cyclization of thiosemicarbazide with a suitable one-carbon synthon, often an acid or its derivative. A well-established method involves the reaction of thiosemicarbazide with an acid in the presence of a dehydrating agent like polyphosphate ester (PPE) or phosphorus oxychloride.[7][8]
Diagram 1: Synthesis of 2-amino-1,3,4-thiadiazole
Caption: Reaction scheme for the synthesis of the 2-amino-1,3,4-thiadiazole precursor.
N-acylation to Yield 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide
The final step is a standard nucleophilic acyl substitution. The amino group of the thiadiazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobutyryl chloride. This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[9]
Diagram 2: N-acylation of 2-amino-1,3,4-thiadiazole
Caption: Final acylation step to produce the target compound.
Experimental Protocols
Synthesis of 2-amino-1,3,4-thiadiazole
-
Materials: Thiosemicarbazide, formic acid, polyphosphate ester (PPE), chloroform, sodium bicarbonate.
-
Procedure:
-
To a solution of formic acid (5 mmol) in chloroform (30 mL), add polyphosphate ester (20 g) and thiosemicarbazide (5 mmol).
-
Heat the reaction mixture to reflux (approximately 60-65°C) for 8-10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and carefully add distilled water (15 mL).
-
Neutralize the remaining PPE by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
The resulting precipitate is filtered, washed with cold water, and then with a small amount of cold ethanol.
-
Dry the solid product under vacuum to yield 2-amino-1,3,4-thiadiazole.
-
Synthesis of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide
-
Materials: 2-amino-1,3,4-thiadiazole, 4-chlorobutyryl chloride, dry pyridine (or triethylamine), dry dichloromethane (DCM).
-
Procedure:
-
Dissolve 2-amino-1,3,4-thiadiazole (10 mmol) in dry DCM (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Add dry pyridine (12 mmol) to the solution and cool the flask to 0°C in an ice bath.
-
Slowly add a solution of 4-chlorobutyryl chloride (11 mmol) in dry DCM (20 mL) to the cooled mixture over 30 minutes with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Wash the reaction mixture sequentially with 1M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide.
-
Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR (DMSO-d₆) | - Singlet for the NH proton (δ ~12-13 ppm).- Triplet for the -CH₂-Cl group (δ ~3.7 ppm).- Triplet for the -CH₂-C=O group (δ ~2.6 ppm).- Multiplet for the central -CH₂- group (δ ~2.1 ppm). |
| ¹³C NMR (DMSO-d₆) | - Carbonyl carbon (C=O) signal (δ ~170 ppm).- Thiadiazole ring carbons (δ ~165 ppm and ~150 ppm).- Methylene carbon attached to chlorine (-CH₂-Cl) (δ ~45 ppm).- Other methylene carbons (δ ~30-35 ppm). |
| FT-IR (KBr, cm⁻¹) | - N-H stretching vibration (~3200-3300 cm⁻¹).- C=O (amide I) stretching vibration (~1680-1700 cm⁻¹).- C=N stretching of the thiadiazole ring (~1600 cm⁻¹).- C-Cl stretching vibration (~650-800 cm⁻¹). |
| Mass Spec (ESI+) | [M+H]⁺ peak at m/z 206.0. |
Note: The exact chemical shifts (δ) in NMR may vary depending on the solvent and concentration.[8][10][11][12]
Potential Applications and Significance in Drug Discovery
The 1,3,4-thiadiazole scaffold is a cornerstone in the development of new therapeutic agents due to its wide spectrum of pharmacological activities.[2][3][4] Derivatives have been reported to possess:
-
Antimicrobial Activity: The thiadiazole ring is a common feature in many antibacterial and antifungal agents.[1][13]
-
Anticancer Properties: Certain thiadiazole derivatives have shown potent cytotoxic effects against various cancer cell lines.[4]
-
Anti-inflammatory and Analgesic Effects: This class of compounds has been explored for its potential to inhibit inflammatory pathways.[4]
-
Anticonvulsant Activity: The thiadiazole nucleus is also being investigated for its role in developing new treatments for epilepsy.[2]
The chloro-butanamide moiety acts as a potential covalent modifier. The terminal chlorine is a good leaving group, making the molecule susceptible to nucleophilic attack by amino acid residues (e.g., cysteine, histidine) in enzyme active sites. This could lead to irreversible inhibition, a mechanism exploited in many targeted therapies. The overall structure of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide makes it an interesting candidate for screening in various biological assays, particularly in the fields of oncology and infectious diseases.
Safety and Handling
As a senior application scientist, ensuring laboratory safety is paramount. The following precautions are mandatory when handling 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide and its precursors.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[14][15][16]
-
Handling Acyl Chlorides: 4-chlorobutyryl chloride is corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.[17]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[14][16]
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[14][16]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[16]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]
-
Conclusion
4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide is a molecule with significant potential, stemming from the proven pharmacological relevance of the 1,3,4-thiadiazole core and the reactive nature of the chloro-alkanamide side chain. This guide provides a foundational framework for its synthesis, characterization, and safe handling. The presented protocols, grounded in established chemical principles, offer a reliable starting point for researchers to produce this compound for further investigation. It is hoped that this document will facilitate the exploration of this and related compounds, ultimately contributing to the discovery of novel therapeutic agents.
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